molecular formula C15H12O5 B14576668 9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- CAS No. 61281-27-4

9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl-

Cat. No.: B14576668
CAS No.: 61281-27-4
M. Wt: 272.25 g/mol
InChI Key: NJFHKTJCNCOEMU-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- is a chemical compound with the molecular formula C15H12O5 It is known for its unique structure, which includes multiple hydroxyl groups and a methyl group attached to an anthracenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- typically involves the hydroxylation of anthracenone derivatives. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the anthracenone ring. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives.

Scientific Research Applications

9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its unique structure may have potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s activity. Additionally, the methyl group may affect the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one: This compound has a similar structure but differs in the position of the hydroxyl and methyl groups.

    1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one: Another closely related compound with slight variations in the hydroxyl group positions.

Uniqueness

9(10H)-Anthracenone, 1,4,6,8-tetrahydroxy-3-methyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which can influence its chemical reactivity and potential applications. The presence of multiple hydroxyl groups makes it a versatile compound for various chemical transformations and research studies.

Properties

CAS No.

61281-27-4

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one

InChI

InChI=1S/C15H12O5/c1-6-2-10(17)13-9(14(6)19)4-7-3-8(16)5-11(18)12(7)15(13)20/h2-3,5,16-19H,4H2,1H3

InChI Key

NJFHKTJCNCOEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)CC3=C(C2=O)C(=CC(=C3)O)O)O

Origin of Product

United States

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